N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
Description
Chemical Structure and Properties
The compound N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1856039-16-1) features a bis-pyrazole scaffold with distinct substituents:
- A difluoromethyl group (-CF₂H) at the 1-position of the first pyrazole ring.
- A methyl bridge linking the two pyrazole rings.
- 1,5-Dimethyl substitutions on the second pyrazole ring.
Molecular Formula: C₁₂H₁₇F₂N₅
Molecular Weight: 281.3 g/mol
Purity: ≥95% (as reported by suppliers) .
This compound is of interest in medicinal chemistry due to the pyrazole moiety’s versatility in drug design, particularly in kinase inhibition and antimicrobial applications.
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-15-16(7)2)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
KBAPBWMASJWQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(Difluoromethyl)-5-(hydroxymethyl)-1H-pyrazole
The difluoromethyl-substituted pyrazole moiety is synthesized via diazotization and subsequent difluoromethylation. A representative method involves treating 4-bromo-1-methyl-1H-pyrazol-3-amine with hydrochloric acid and sodium nitrite at −5°C to form a diazonium salt. This intermediate reacts with potassium difluoromethyl trifluoroborate in acetonitrile at 35–50°C, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with 88.2% efficiency. Reduction of the bromine substituent to a hydroxymethyl group is achieved using sodium borohydride in tetrahydrofuran, producing 1-(difluoromethyl)-5-(hydroxymethyl)-1H-pyrazole.
Critical Parameters :
Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine
The amine-bearing pyrazole subunit is prepared through sequential alkylation and amination. Starting with 1H-pyrazole, methylation at the 1- and 5-positions is accomplished using methyl iodide and potassium carbonate in dimethylformamide at 80°C. Subsequent nitration at the 4-position with fuming nitric acid, followed by catalytic hydrogenation (H₂/Pd-C), yields 1,5-dimethyl-1H-pyrazol-4-amine.
Yield Optimization :
-
Excess methyl iodide (2.2 eq) ensures complete dimethylation.
-
Hydrogenation at 50 psi H₂ pressure reduces reaction time to 4 hours.
Coupling Strategies for Pyrazole Subunits
Bromomethyl Intermediate Formation
The hydroxymethyl group in 1-(difluoromethyl)-5-(hydroxymethyl)-1H-pyrazole is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step achieves 92% conversion, critical for facilitating nucleophilic substitution in subsequent coupling.
Nucleophilic Amination Reaction
The bromomethyl intermediate reacts with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of triethylamine (2.5 eq) in acetonitrile at 60°C. The reaction proceeds via an SN2 mechanism, forming the methylene bridge between the pyrazole units.
Reaction Metrics :
-
Yield: 78–85% after 12 hours.
-
Purity: >98% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Industrial-Scale Optimization
Solvent and Catalyst Screening
Industrial protocols favor toluene over acetonitrile due to lower cost and easier recycling. Employing tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst increases reaction rate by 40%. High-pressure reactors (10 bar) enable reactions at 100°C, reducing process time to 6 hours.
Purification Techniques
Crystallization from ethanol/water (4:1) achieves >99.5% purity, avoiding labor-intensive chromatography. Process parameters include:
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Crystal Loading | 0.1% w/w |
| Yield | 91% |
Mechanistic Insights and Side Reactions
Competing Pathways
-
Over-alkylation : Excess bromomethyl pyrazole leads to di-substituted byproducts (3–7% yield). Mitigated by maintaining a 1:1.05 molar ratio of amine to bromomethyl reagent.
-
Hydrolysis : Residual moisture converts bromomethyl to hydroxymethyl groups. Molecular sieves (4Å) reduce this side reaction to <1%.
Stereoelectronic Effects
The difluoromethyl group’s electron-withdrawing nature deactivates the pyrazole ring, necessitating elevated temperatures for amination. Density functional theory (DFT) calculations indicate a reaction barrier of 25.3 kcal/mol for the SN2 transition state.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 8.2 minutes, confirming absence of regioisomers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties often exhibit significant anticancer properties. Studies have shown that derivatives similar to N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can inhibit tumor growth in various in vitro and in vivo models.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly for cyclooxygenase (COX) enzymes involved in inflammatory processes. Inhibition of these enzymes could lead to therapeutic applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Evaluation
A notable study evaluated a series of pyrazole derivatives for their anticancer effects. Modifications at the pyrazole ring were shown to significantly influence biological activity, with this compound demonstrating promising results against specific cancer cell lines.
Case Study 2: Antimicrobial Screening
In another evaluation, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
Research Findings and Insights
The diverse applications of this compound highlight its significance in medicinal chemistry:
- Anticancer Activity: Pyrazole derivatives are being explored for their ability to target cancer cells selectively.
- Antimicrobial Activity: The compound's potential to disrupt microbial functions opens avenues for developing new antibiotics.
- Enzyme Inhibition: Understanding its role as an enzyme inhibitor can lead to advancements in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound notable for its unique structure, which includes a difluoromethyl group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and other therapeutic areas.
- Molecular Formula: C13H19F2N5
- Molecular Weight: 283.32 g/mol
- CAS Number: 1856065-56-9
The difluoromethyl substituent contributes to increased lipophilicity and metabolic stability, which are critical factors influencing the compound's pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate several biochemical pathways by inhibiting or activating specific enzymes and receptors. Notably, its mechanism includes:
- Inhibition of Enzymes: The compound exhibits inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Targeting Receptors: It may interact with various receptors, influencing signaling pathways related to pain and inflammation.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity: In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Properties: Some pyrazole derivatives have shown cytotoxic activity against various cancer cell lines. For instance, compounds related to this compound were evaluated for their ability to inhibit tumor growth in preclinical models .
- Neuroprotective Effects: Certain studies suggest potential neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative diseases .
Case Studies
Case Study 1: Anti-inflammatory Evaluation
A recent study evaluated the anti-inflammatory properties of a series of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition of COX enzymes, with IC50 values ranging from 0.01 to 5.40 μM, demonstrating superior selectivity compared to reference drugs like celecoxib .
Case Study 2: Cytotoxicity against Cancer Cells
In vitro cytotoxicity assays revealed that certain pyrazole derivatives had effective antiproliferative activities against human cancer cell lines such as HeLa and CaCo-2. The compounds displayed mean IC50 values below 100 μM, indicating promising anticancer activity and warranting further investigation into their mechanisms and therapeutic potential .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Fluorination: The presence of -CF₂H or fluoro groups (e.g., in the target compound and ) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like .
- Amino Acid Substitutions: Glycine derivatives () introduce polar functional groups, favoring aqueous solubility but possibly limiting blood-brain barrier penetration.
Physicochemical Properties
Comparative Data :
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.2 | 2.8 | -0.5 |
| Water Solubility | Low | Very Low | Moderate | High |
| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |
Analysis :
- The target compound’s 1,5-dimethyl pyrazole and -CF₂H groups balance lipophilicity (LogP ~2.1) and moderate solubility, making it suitable for oral bioavailability.
- Compound ’s 5-fluoro substituent reduces LogP compared to , enhancing solubility while retaining fluorination benefits.
- Compound ’s glycine substitution drastically increases polarity, aligning with applications requiring high solubility (e.g., injectable formulations).
Cytotoxicity and Binding Affinity :
- Pyrazole derivatives with fluorinated groups (e.g., target compound, ) show reduced cytotoxicity compared to non-fluorinated analogs, as seen in plaque reduction assays (e.g., 35.5 vs. 172 plaque numbers in ).
- Kinase Inhibition : The bis-pyrazole scaffold is common in kinase inhibitors. The target compound’s dimethyl groups may enhance binding to hydrophobic kinase pockets, similar to CDK2 inhibitors described in .
Therapeutic Potential:
Q & A
Q. Key Intermediates :
- 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde
- 1,5-Dimethyl-1H-pyrazol-4-amine
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 75–85% | |
| Fluorination | DAST, CH₂Cl₂, 0°C → RT | 60% | |
| Methylation | CH₃I, K₂CO₃, DMF, 12h | 82% |
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., triclinic crystal system with α = 79.9°, β = 78.7°) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.12) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 52.3%, H: 5.1%, N: 24.1%) .
Basic: How does the difluoromethyl group influence the compound’s reactivity and bioactivity?
Answer:
The difluoromethyl group enhances:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation .
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
- Enzyme Binding : Forms strong hydrogen bonds with target proteins (e.g., kinases or GPCRs) due to polarized C-F bonds .
Q. Comparative Data :
| Compound | logP | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Difluoromethyl analog | 2.5 | 0.12 | |
| Methyl analog | 1.8 | 1.4 |
Advanced: How can researchers optimize synthetic yield when scaling up production?
Q. Methodology :
Solvent Screening : Replace DMF with acetonitrile to reduce side reactions .
Catalysis : Use Pd/C for coupling steps to improve efficiency (turnover number >1,000) .
Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for fluorination steps .
Purification : Employ preparative HPLC with C18 columns (MeCN:H₂O gradient) .
Case Study : Scaling from 1g to 100g increased yield from 60% to 78% using flow chemistry .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Approach :
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor studies) .
- Control for pH (7.4) and temperature (37°C) .
Metabolite Profiling : LC-MS to identify active vs. inactive metabolites .
Statistical Analysis : Apply ANOVA to compare datasets (p < 0.05 threshold) .
Example : Discrepancies in IC₅₀ values (0.12 μM vs. 0.45 μM) were traced to differences in ATP concentration (1 mM vs. 10 mM) in kinase assays .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Q. Methodology :
Molecular Docking (AutoDock Vina) : Simulates binding to protein active sites (e.g., ATP-binding pockets) .
MD Simulations (GROMACS) : Assesses complex stability over 100 ns trajectories .
QSAR Modeling : Relates substituent electronegativity to activity (R² = 0.89) .
Key Finding : The difluoromethyl group stabilizes a key hydrogen bond with Tyr-123 in the target enzyme .
Advanced: How to evaluate environmental stability and degradation pathways?
Q. Experimental Design :
Hydrolysis Studies : Incubate at pH 3–9, 25–50°C; monitor via HPLC .
Photolysis : Expose to UV light (254 nm); quantify degradation products .
Soil Metabolism : Use ¹⁴C-labeled compound in microcosms; track mineralization .
Q. Data :
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 7, 25°C | 28 | Des-methyl analog |
| UV Light | 7 | Oxidized pyrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
